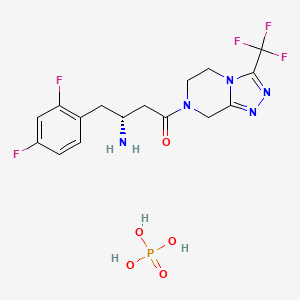

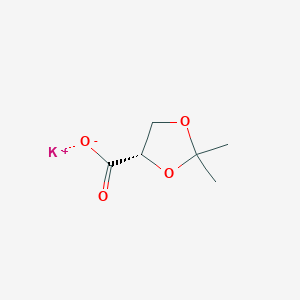

钾(S)-2,2-二甲基-1,3-二氧戊环-4-甲酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium is an essential nutrient, indispensable for both plant and animal life . It is an alkali metal, like lithium, rubidium, sodium, caesium, and francium . It is an extremely active metal that is never found alone in nature; instead, it forms compounds with other elements .

Synthesis Analysis

Potassium compounds are often obtained via electrolysis from soluble potassium compounds, such as carnallite (KMgCl3∙6H2O), sylvite (potassium chloride, KCl), polyhalite (K2Ca2Mg[SO4]4∙2H2O), and langbeinite (K2Mg2[SO4]3), which are found in ancient lake beds and seabeds .Molecular Structure Analysis

Potassium channels, which are integral membrane proteins, have a structure that consists of four identical subunits creating an inverted teepee, or cone, cradling the selectivity filter of the pore in its outer end .Chemical Reactions Analysis

Potassium reacts aggressively with water, producing hydrogen, which can catch fire and explode . It also reacts easily with chlorine, fluorine, sulphur, nitrogen, and phosphorus .Physical And Chemical Properties Analysis

Potassium is a soft, white metal with a silvery lustre. It has a low melting point and is a good conductor of heat and electricity . Potassium imparts a lavender colour to a flame, and its vapour is green .科学研究应用

Agriculture

Potassium is indispensable for ensuring crop production, which in turn supports global food supply and safe farming practices . The combination of nanotechnology and potassium is gradually finding applications in agriculture to boost crop yields while reducing environmental pollution .

Oxidant in Chemical Production

This compound is widely used as an oxidant in chemical production. It is used in the production of saccharin, vitamin C, isoniazid, and benzoic acid .

Nanotechnology

The compound has applications in the synthesis of nanomaterials. These nanomaterials are increasingly becoming part of people’s professional lives as a novel material category .

Point-of-Care and Self-Testing

Recent developments in point-of-care and self-testing potassium measurement technologies include devices for measurement of potassium in venous blood, devices for home blood collection and remote measurement, devices for rapid home measurement of potassium, wearable sensors for potassium .

Wearable Sensors

Wearable sensors for potassium in interstitial fluid, in sweat, in urine, as well as non-invasive potassium detection are being developed .

Plant Stress Response

Potassium plays a critical role in plant stress response. Plants that are continuously exposed to drought stress can form ROS, which leads to leaf damage and, ultimately, decreases crop yield .

作用机制

References:

- Trapotsi, M.-A., Hosseini-Gerami, L., & Bender, A. (2022). Computational analyses of mechanism of action (MoA): data, methods, and integration. RSC Chemical Biology, 2

- Sofos, J. N. (1981). Mechanism of inhibitory action of potassium sorbate in Escherichia coli

- ChemSpider. Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

安全和危害

未来方向

属性

IUPAC Name |

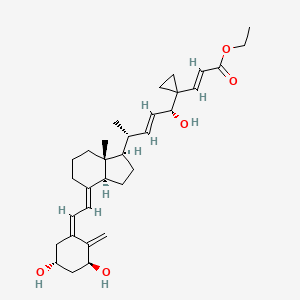

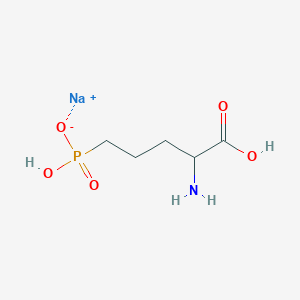

potassium;(4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.K/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOISWEHAOHFWAH-WCCKRBBISA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(=O)[O-])C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)C(=O)[O-])C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9KO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。